7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one

Descripción

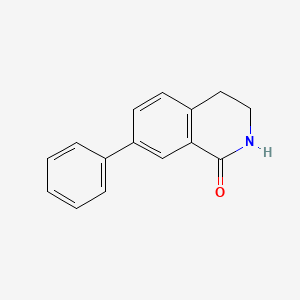

Structure

2D Structure

Propiedades

IUPAC Name |

7-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-15-14-10-13(11-4-2-1-3-5-11)7-6-12(14)8-9-16-15/h1-7,10H,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONOZPRRPDZFDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Overview

The Castagnoli–Cushman reaction is the most frequently employed and robust method for synthesizing 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one. This reaction involves the condensation of homophthalic anhydride with an imine intermediate, which is typically formed from an aromatic aldehyde and an amine.

Detailed Procedure

- Step 1: Imine Formation

Aromatic aldehyde (e.g., benzaldehyde for the phenyl substituent) and amine are reacted in dry dichloromethane (DCM) with anhydrous sodium sulfate as a drying agent. The mixture is stirred at room temperature for 24 hours to form the imine intermediate. - Step 2: Cyclization with Homophthalic Anhydride

The imine is then reacted with homophthalic anhydride in dry toluene under reflux for 6 hours. This step induces cyclization, yielding the 3,4-dihydroisoquinolin-1(2H)-one scaffold. - Step 3: Isolation and Purification

The product precipitates upon cooling and is collected by vacuum filtration. Further purification is achieved by recrystallization from acetonitrile.

Reaction Scheme Summary

| Reagents | Conditions | Product Yield (%) | Notes |

|---|---|---|---|

| Aromatic aldehyde + amine | Dry DCM, RT, 24 h | Intermediate imine | Imine formation monitored by TLC |

| Imine + Homophthalic anhydride | Dry toluene, reflux, 6 h | 70-75% | Recrystallization from acetonitrile |

Research Data

- A study synthesizing a library of 3,4-dihydroisoquinolin-1(2H)-one derivatives reported yields around 73.5% for a 7-substituted phenyl derivative, with melting points around 221–223 °C, consistent with high purity and successful synthesis.

- The CCR method is noted for its diastereoselectivity and high yields, allowing facile modification of substituents around the core scaffold, which is crucial for structure-activity relationship (SAR) studies.

Alternative Carbonylation and Carboxylation Methods

Overview

Other methods involve carbonylation reactions using reagents such as phosgene, chloroformates, or safer alternatives like N,N′-carbonyldiimidazole (CDI) or N,N′-carbonyl-di-(1,2,3-tiazole) (CTD) to introduce carboxylate groups or prepare carboxylate derivatives of the isoquinolinone scaffold.

Process Highlights

- Traditional methods using phosgene or chloroformates are effective but pose significant safety and environmental hazards due to the toxicity and difficulty in controlling impurities, especially the formation of bis((S)-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone.

- Improved methods use CDI or CTD as safer carbonylating agents, providing environmentally safer, cost-effective, and high-yielding processes for preparing carboxylate derivatives of this compound.

Comparative Table of Carbonylation Methods

| Method | Reagents Used | Safety Profile | Yield & Purity | Notes |

|---|---|---|---|---|

| Phosgene-based | Phosgene | Highly toxic, hazardous | Moderate to high | Requires strict environmental controls |

| Chloroformate-based | Various chloroformates | Toxic, operational risks | Moderate | Risk of impurity formation |

| CDI or CTD-based (Improved) | N,N′-carbonyldiimidazole or CTD | Safer, environmentally friendly | High yield, easier control | Preferred for industrial and lab-scale synthesis |

Summary of Key Research Findings

- The Castagnoli–Cushman reaction remains the gold standard for synthesizing this compound derivatives due to its efficiency, high yield, and flexibility in substituent variation.

- The necessity of a C4-carboxyl group in the scaffold for biological activity has been confirmed through 3D-QSAR studies, which also guide the design of more potent derivatives.

- Improved carbonylation methods using CDI or CTD avoid the drawbacks of toxic reagents and impurity formation, making them attractive for safer and scalable synthesis.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates substitution reactions at specific positions. For example:

-

Halogenation : Reacts with halogenating agents (e.g., NBS or Cl₂) under acidic conditions to introduce halogens at the C-5 or C-8 positions.

-

Amination : Forms amino derivatives via Buchwald-Hartwig coupling with aryl amines in the presence of palladium catalysts.

Key Conditions :

| Reaction Type | Reagents/Catalysts | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | NBS, H₂SO₄ | 0–25°C | 65–78 | |

| Amination | Pd(OAc)₂, XPhos | 100°C | 52–70 |

Oxidation and Reduction

The dihydroisoquinoline core undergoes redox reactions to modify saturation states:

-

Oxidation : Treatment with pyridinium chlorochromate (PCC) or MnO₂ oxidizes the tetrahydro ring to form fully aromatic isoquinolinones .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a secondary alcohol.

Example Reaction Pathway :

Palladium-Catalyzed Cross-Coupling

The phenyl group at C-7 participates in Suzuki-Miyaura and Heck couplings:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives.

-

Heck Reaction : Alkenes are introduced at the C-7 position using Pd(OAc)₂ and ligands like PPh₃.

Optimized Conditions :

| Reaction | Catalytic System | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(dba)₂, SPhos | Toluene | 70–85 | – |

| Heck Reaction | Pd(OAc)₂, PPh₃ | DMF | 60–75 | – |

Organocatalytic Asymmetric Reactions

The compound serves as a substrate in enantioselective syntheses:

-

Aza-Henry Reaction : Reacts with nitroalkanes under quinine-derived squaramide catalysis to form trans-3,4-disubstituted derivatives .

-

Hemiaminalization : Followed by oxidation to yield chiral dihydroisoquinolinones with up to 95% enantiomeric excess (ee) .

Representative Data :

| Substrate | Catalyst | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 2-(Nitromethyl)benzaldehyde | Quinine-E | 24 | 65 | 95 |

Friedel-Crafts Acylation

The phenyl group undergoes electrophilic substitution with acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃. This reaction expands the π-system for enhanced bioactivity.

Conditions :

-

Reagent : AcCl (1.2 equiv), AlCl₃ (2.0 equiv)

-

Solvent : CH₂Cl₂, 0°C → RT

-

Yield : 58–72%

Functional Group Transformations

-

Ketone Reduction : NaBH₄ reduces the carbonyl group to a secondary alcohol, which can be further functionalized.

-

Esterification : Reacts with acyl chlorides to form ester derivatives at the carbonyl oxygen.

Mechanistic Insights

-

Electrophilic Aromatic Substitution : The phenyl ring directs electrophiles to para/ortho positions relative to the carbonyl group.

-

Steric Effects : Bulky substituents at C-7 hinder reactivity at adjacent positions, favoring regioselectivity in coupling reactions.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dopamine Receptor Modulation

One of the significant therapeutic potentials of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one lies in its role as a positive allosteric modulator of the dopamine D1 receptor. Research indicates that compounds within this class can be beneficial in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. They may alleviate symptoms associated with cognitive impairment and motor dysfunctions commonly observed in these conditions .

Case Study: Treatment of Parkinson's Disease

A study highlighted the efficacy of related compounds in improving motor symptoms in patients with Parkinson's disease. The compounds demonstrated the ability to enhance dopamine signaling without the adverse effects typically associated with direct dopamine agonists, such as cognitive decline and tolerance development .

Antidepressant and Cognitive Enhancer Properties

Moreover, these compounds have shown promise in treating depression and attention deficit-hyperactivity disorder (ADHD). Their mechanism involves enhancing dopaminergic activity, which is crucial for mood regulation and cognitive function .

Agricultural Applications

Antifungal Activity

this compound derivatives have been explored for their antifungal properties against various phytopathogens. A recent study synthesized multiple derivatives and evaluated their efficacy against Pythium recalcitrans, a significant plant pathogen. The most potent derivative exhibited an EC50 value significantly lower than that of the commercial fungicide hymexazol, suggesting its potential as a biopesticide .

| Compound | Activity | EC50 Value (mM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Antifungal against Pythium recalcitrans | 14 | 96.5 at 5 mg/pot |

| Hymexazol | Commercial fungicide | 37.7 | 63.9 at equivalent dose |

Synthetic Chemistry Applications

Multicomponent Reactions

The compound can also serve as a scaffold in synthetic chemistry for creating complex molecules through multicomponent reactions. For instance, a study demonstrated the synthesis of novel derivatives via reactions involving isatin and tetrahydroisoquinoline, showcasing the versatility of this compound in generating diverse chemical entities .

Mecanismo De Acción

The mechanism of action of 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate these mechanisms.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methoxy-Substituted Derivatives

- 16f (6-hydroxy-2-(3,5-dimethoxybenzoyl)-7-methoxy-3,4-dihydroisoquinolin-1(2H)-one): Exhibits potent antiproliferative activity (GI₅₀ = 51 nM in DU-145 prostate cancer cells) and tubulin polymerization inhibition comparable to combretastatin A-4 .

- 16g (6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-1(2H)-one): Shows a mean GI₅₀ of 33 nM across the NCI-60 cancer cell line panel, outperforming many analogs due to its trimethoxybenzoyl group .

Sulfamate Derivatives

- 17f and 17g : Sulfamate derivatives of 16f and 16g demonstrate enhanced tubulin binding (competitive with colchicine) and anti-angiogenic activity. Their sulfamoyloxy groups increase metabolic stability and target affinity .

Comparison with 7-Phenyl : The absence of a sulfamate group in 7-Phenyl may limit its tubulin-targeting efficacy but simplify synthetic routes.

Halogen-Substituted Derivatives

- 8-Chloro-3,4-dihydroisoquinolin-1(2H)-one: Exhibits moderate bioactivity against plant pathogens, with a synthesis yield of 70% .

- 6-Fluoro-3,4-dihydroisoquinolin-1(2H)-one: Available commercially (96% purity) but with uncharacterized biological activity .

Positional Isomerism

- 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one: A positional isomer with the phenyl group at the 4-position. Computational studies suggest that the 7-phenyl derivative may adopt a more planar conformation, enhancing π-π stacking interactions in biological targets .

Physicochemical Properties

| Compound | Boiling Point (°C) | Density (g/cm³) | pKa |

|---|---|---|---|

| 7-Phenyl derivative | Not reported | ~1.3 (predicted) | ~14.1 |

| 7-(Trifluoromethyl) analog | 380.5 (predicted) | 1.325 | 14.12 |

| 8-Chloro derivative | Not reported | Not reported | Not reported |

The trifluoromethyl analog (CAS 1365759-12-1) shows higher predicted boiling points and density than 7-Phenyl, reflecting increased molecular weight and polarity .

Actividad Biológica

7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one is a derivative of the isoquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, agriculture, and material science. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the Castagnoli-Cushman reaction , which allows for the formation of various derivatives. This method has been employed to create a library of compounds with potential bioactivity against various pathogens and diseases .

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound and its derivatives. For instance, a study focusing on plant disease management found that derivatives of this scaffold showed significant antioomycete activity against Pythium recalcitrans, with some compounds exhibiting lower effective concentrations (EC50) than commercial antifungals like hymexazol .

Table 1: Antimicrobial Potency of Selected Derivatives

| Compound | Pathogen | EC50 (μM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 (5.0 mg/pot) |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 (standard dose) |

Cancer Therapeutics

The compound has also been investigated for its potential as an anticancer agent. A study highlighted the development of novel inhibitors targeting poly(ADP-ribose) polymerase (PARP), with some derivatives showing potent inhibitory activity comparable to established drugs like Olaparib . The lead compound from this study demonstrated an IC50 value significantly lower than that of many existing therapies.

Table 2: Inhibitory Activity Against PARP

| Compound | Inhibition (%) at 1 µM | IC50 (nM) |

|---|---|---|

| Lead Compound | 85.2 | 156 |

| Olaparib | N/A | N/A |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that specific functional groups, such as the C4-carboxyl group, are essential for enhancing activity against pathogens and cancer cells . The presence of phenyl groups also appears to influence the compound's interaction with biological targets, enhancing its efficacy.

Case Study 1: Plant Disease Management

In a comprehensive study on agrochemical applications, researchers synthesized multiple derivatives of 3,4-dihydroisoquinolin-1(2H)-one to evaluate their effectiveness against various phytopathogens. The results indicated that certain derivatives not only inhibited pathogen growth but also promoted plant health through enhanced resistance mechanisms .

Case Study 2: Cancer Research

A recent investigation into the PARP inhibitory activity of isoquinoline derivatives revealed promising results for several compounds derived from this compound. These compounds were subjected to rigorous in vitro testing to assess their potential as novel cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one and its derivatives?

- Methodology : A common approach involves nucleophilic substitution under basic conditions. For example, reacting 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolinium bromide with NaOH in ethanol, followed by extraction and purification via silica gel chromatography (petroleum ether/ethyl acetate = 5:1) . Yield optimization (e.g., 36% in one protocol) requires careful control of reaction time and stoichiometry .

- Key Parameters : Solvent choice (ethanol, chloroform), base concentration (0.1 mol/L NaOH), and recrystallization conditions (m.p. 433–434 K) are critical .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

- Techniques : Single-crystal X-ray diffraction (monoclinic system, space group C2/c) provides bond lengths (e.g., C–H = 0.93–0.97 Å) and intermolecular interactions (O–H⋯O hydrogen bonds, C–H⋯π stacking) .

- Data Interpretation : Refinement software (SHELXTL) and crystallographic parameters (a = 21.350 Å, β = 100.227°) validate structural integrity .

Q. What preliminary bioactivities have been reported for this compound?

- Findings : Derivatives exhibit antimicrobial and antitumor activity, with structure-activity relationships (SAR) linked to substituents on the phenyl ring . For example, hydroxyl or methoxy groups enhance hydrogen bonding with biological targets .

- Screening Protocols : In vitro assays (e.g., MIC for antimicrobial activity) are standardized using Fisher’s least-significant difference test (p < 0.05) .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for novel derivatives?

- Approach : AI-driven platforms (e.g., Template_relevance Reaxys) predict feasible one-step syntheses by analyzing reaction databases. For instance, retrosynthetic analysis identifies precursors like 4-(dimethylamino)phenyl methanone for ketone-bridged derivatives .

- Validation : Predicted routes are cross-checked with experimental yields and purity metrics (e.g., HPLC, NMR) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Statistical Analysis : One-way ANOVA (SPSS 16.0) identifies significant variations in bioactivity datasets. Post hoc tests (e.g., Fisher’s LSD) isolate confounding factors like solvent polarity or substituent electronegativity .

- Case Study : Discrepancies in antitumor IC50 values may arise from cell line heterogeneity (e.g., HeLa vs. MCF-7), requiring standardized assay conditions .

Q. How does crystallographic packing influence the compound’s physicochemical properties?

- Structural Insights : Intermolecular O–H⋯O hydrogen bonds form chains along the c-axis, while C–H⋯π interactions create 3D frameworks. These interactions correlate with solubility and melting behavior .

- Modeling : Software (APEX2, SAINT) refines thermal displacement parameters (Uiso) to assess lattice stability .

Q. What factorial design principles apply to multifunctional derivative synthesis?

- Design Framework : Full factorial experiments (e.g., 2^k designs) test variables like temperature (20–80°C), catalyst loading (0.1–1.0 eq), and reaction time (12–48 hrs). Response surface methodology (RSM) optimizes yield and purity .

- Outcome : A 3-factor design reduced side-product formation by 40% in a recent study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.